Flurithromycine
Vue d'ensemble
Description
La flurithromycine est un antibiotique macrolide de deuxième génération. C'est un dérivé fluoré de l'érythromycine A, qui améliore sa stabilité en milieu acide. Cette caractéristique permet à la this compound de survivre plus efficacement au processus digestif, ce qui entraîne des taux sériques plus élevés et une élimination plus efficace des bactéries sensibles .
Applications De Recherche Scientifique
Flurithromycin has a broad spectrum of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of macrolide antibiotics under various conditions.
Biology: It is employed to investigate the mechanisms of bacterial resistance and the efficacy of new antibacterial agents.
Mécanisme D'action
Flurithromycin, also known as 8-Fluoroerythromycin, is a second-generation macrolide antibiotic . This article will delve into the mechanism of action of Flurithromycin, covering its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.
Target of Action
Flurithromycin, like other macrolides, primarily targets the bacterial ribosome, a crucial component of the protein synthesis machinery . Specifically, it binds to the 50S subunit of the ribosome .
Mode of Action
The interaction of Flurithromycin with its target leads to a blockade in the translocation step of protein synthesis . This inhibits the ability of bacteria to synthesize proteins, which is essential for their growth and survival .
Biochemical Pathways
The primary biochemical pathway affected by Flurithromycin is protein synthesis. By binding to the 50S subunit of the bacterial ribosome, Flurithromycin disrupts the process of translation, preventing the formation of new proteins . This leads to the inhibition of bacterial growth and replication.
Pharmacokinetics
It is known that flurithromycin is more tolerant of acidic environments compared to erythromycin . This means more of the drug survives the digestion process, resulting in higher serum levels .
Result of Action
The result of Flurithromycin’s action is the effective elimination of susceptible bacteria, including Staphylococcus aureus and Streptococcus pyogenes . By inhibiting protein synthesis, Flurithromycin prevents the bacteria from growing and replicating, leading to their eventual death .
Action Environment
The efficacy and stability of Flurithromycin are influenced by the acidity of the environment . Flurithromycin is more tolerant of acidic environments, which means more of the drug survives the digestion process . This results in higher serum levels and more efficacious elimination of susceptible bacteria .
Analyse Biochimique
Biochemical Properties
Flurithromycin interacts with various enzymes and proteins in biochemical reactions. It is more tolerant of acidic environments than erythromycin, which means more Flurithromycin survives the digestion process, resulting in higher serum levels . This leads to more efficacious elimination of susceptible bacteria, including Staphylococcus aureus and Streptococcus pyogenes .
Cellular Effects
Flurithromycin has significant effects on various types of cells and cellular processes. For instance, it has been found to be an effective inhibitor of protein synthesis in Haemophilus influenzae . The presence of serum can increase or decrease the duration of the post-antibiotic effect (PAE), depending on the strain being analyzed .
Molecular Mechanism
Like other macrolide antibiotics, it is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, Flurithromycin has been observed to induce a post-antibiotic effect (PAE) that ranges from 0–25 hours for all strains tested . The presence of serum can increase or decrease the duration of the PAE, depending on the strain being analyzed .
Metabolic Pathways
Like other macrolides, it is likely to interact with various enzymes and cofactors in the body .
Méthodes De Préparation
La flurithromycine peut être synthétisée selon plusieurs méthodes. Une approche courante implique la fluoration des dérivés de l'érythromycine. Plus précisément, les 8,9-anhydroérythromycine 6,9-hémiacétals ou leurs dérivés N-oxydes sont mis en réaction avec un acide carboxylique et un agent fluorant N-F
Analyse Des Réactions Chimiques
La flurithromycine subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut modifier les groupes hydroxyles présents dans la molécule.
Réduction : Cette réaction peut cibler les groupes carbonyle dans la structure.
Substitution : Cette réaction peut impliquer le remplacement de groupes fonctionnels par d'autres, tels que les halogènes.
Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme le borohydrure de sodium et les agents halogénants comme le chlorure de thionyle. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications de la recherche scientifique
La this compound a un large éventail d'applications dans la recherche scientifique :
Chimie : Elle est utilisée comme composé modèle pour étudier le comportement des antibiotiques macrolides dans diverses conditions.
Biologie : Elle est utilisée pour étudier les mécanismes de résistance bactérienne et l'efficacité des nouveaux agents antibactériens.
Mécanisme d'action
La this compound exerce ses effets en ciblant le ribosome bactérien, un composant essentiel de la machinerie de synthèse des protéines. Plus précisément, elle se lie à la sous-unité 50S du ribosome, ce qui entraîne un blocage de l'étape de translocation de la synthèse des protéines. Cette inhibition empêche les bactéries de synthétiser les protéines essentielles, ce qui conduit finalement à leur mort .
Comparaison Avec Des Composés Similaires
La flurithromycine est unique parmi les antibiotiques macrolides en raison de sa structure fluorée, qui améliore sa stabilité en milieu acide. Des composés similaires comprennent :
Érythromycine : Le composé parent à partir duquel la this compound est dérivée.
Azithromycine : Un autre antibiotique macrolide avec un mécanisme d'action similaire mais des propriétés pharmacocinétiques différentes.
Clarithromycine : Un antibiotique macrolide avec une meilleure stabilité acide par rapport à l'érythromycine, mais moins bonne que la this compound
La stabilité accrue et les taux sériques plus élevés de la this compound en font une option plus efficace pour le traitement de certaines infections bactériennes par rapport à ses homologues.
Activité Biologique
Flurithromycin is a semi-synthetic macrolide antibiotic, structurally related to erythromycin, designed to enhance its antibacterial properties. This article delves into the biological activity of flurithromycin, highlighting its antibacterial efficacy, mechanisms of action, and relevant case studies.
Antibacterial Properties
Flurithromycin exhibits a broad spectrum of antibacterial activity against various pathogens. Its primary mechanism involves the inhibition of bacterial protein synthesis by binding to the 50S subunit of the ribosome, thereby obstructing peptide chain elongation.
Efficacy Against Pathogens
A comparative study evaluated the in vitro activity of flurithromycin against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus , Haemophilus influenzae , and Streptococcus pneumoniae . The findings indicated that flurithromycin's potency is comparable to that of erythromycin, with notable enhancements in its activity when tested in the presence of human serum .
Pathogen | Minimum Inhibitory Concentration (MIC) | Serum Influence on Activity |
---|---|---|
Staphylococcus aureus | 0.25 - 1.0 µg/mL | Increased |
Haemophilus influenzae | 0.5 - 2.0 µg/mL | Increased |
Streptococcus pneumoniae | 0.125 - 0.5 µg/mL | Increased |
Streptococcus pyogenes | 0.5 - 2.0 µg/mL | No enhancement |
The presence of 50% human serum significantly enhanced flurithromycin's activity against most isolates, except for Streptococcus pyogenes .
Post-Antibiotic Effect (PAE)
Flurithromycin demonstrates a post-antibiotic effect (PAE), which refers to the continued suppression of bacterial growth after the antibiotic has been removed. The PAE duration varies depending on the strain:
- Haemophilus influenzae : 0.25 hours
- Streptococcus pneumoniae : 3.5 hours
This variability underscores the importance of strain selection in therapeutic applications .
Synergistic Interactions
In studies assessing drug combinations, flurithromycin displayed synergistic effects with several antibiotics, particularly netilmicin and clindamycin. Out of 120 tests performed using a time-kill assay, synergistic interactions were observed in approximately 29% of cases, predominantly with Moraxella catarrhalis and Staphylococcus aureus .
Clinical Applications and Case Studies
Flurithromycin is primarily indicated for respiratory tract infections caused by susceptible organisms. Its efficacy has been documented in clinical settings:
- A case study involving patients with chronic obstructive pulmonary disease (COPD) revealed that flurithromycin effectively reduced exacerbation rates compared to placebo treatments.
- Another study highlighted its use in treating atypical pneumonia, demonstrating significant clinical improvement and microbiological eradication.
Propriétés
IUPAC Name |
(3R,4S,5S,6R,7R,9S,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-9-fluoro-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H66FNO13/c1-14-24-37(10,46)29(42)21(5)28(41)34(7,38)17-35(8,45)31(52-33-26(40)23(39(11)12)15-18(2)48-33)19(3)27(20(4)32(44)50-24)51-25-16-36(9,47-13)30(43)22(6)49-25/h18-27,29-31,33,40,42-43,45-46H,14-17H2,1-13H3/t18-,19+,20-,21+,22+,23+,24-,25+,26-,27+,29-,30+,31-,33+,34+,35-,36-,37-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOEUHCONYHZURQ-HNUBZJOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)(C)F)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)(C)F)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H66FNO13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40905085 | |
Record name | Flurithromycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40905085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
751.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82664-20-8 | |
Record name | Flurithromycin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82664-20-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Flurithromycin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082664208 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flurithromycin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13338 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Flurithromycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40905085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Erythromycin, 8-fluoro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLURITHROMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56C9DTE69V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Flurithromycin?
A: Flurithromycin, like other macrolides, exerts its antibacterial effect by binding to the 50S ribosomal subunit of susceptible bacteria. [] This binding inhibits bacterial protein synthesis, ultimately leading to bacteriostatic activity. []
Q2: What is the molecular formula and weight of Flurithromycin?
A: Flurithromycin's molecular formula is C37H66FNO13 and its molecular weight is 747.9 g/mol. []
Q3: What spectroscopic data is available for Flurithromycin?
A: Flurithromycin's structure has been confirmed through UV, IR, NMR, and MS spectroscopy. [] Notably, NMR and HPLC studies indicate the presence of ketonic-hemiketalic equilibrium, a characteristic also observed in Flurithromycin A. []
Q4: How stable is Flurithromycin under different conditions?
A4: Based on the provided research papers, there is no information available regarding Flurithromycin's catalytic properties and applications or its use in computational chemistry and modeling.
Q5: How does the fluorination at the 8-position of Erythromycin affect Flurithromycin's activity?
A: The introduction of fluorine at the 8-position in Flurithromycin enhances its stability compared to Erythromycin. [] This modification aims to prevent the formation of inactive anhydrohemiketal derivatives under acidic conditions, a common drawback of Erythromycin. []
Q6: Are there specific formulation strategies employed to enhance Flurithromycin's stability or bioavailability?
A: Flurithromycin is often administered as Flurithromycin ethylsuccinate, an ester prodrug that improves oral absorption. [] This formulation strategy aims to enhance bioavailability by increasing solubility and absorption in the gastrointestinal tract. []
A6: The provided research papers do not provide specific details regarding SHE regulations for Flurithromycin.
Q7: What is the absorption profile of Flurithromycin?
A: Food does not significantly affect the absorption of Flurithromycin. [] Studies in healthy volunteers have shown that peak serum concentrations are achieved around 3 hours after oral administration in fasting conditions and 1 hour after a meal. []
Q8: How well does Flurithromycin penetrate different tissues?
A: Flurithromycin demonstrates good tissue penetration. [] Studies have shown that it effectively reaches lung tissue (penetration ratio of 8.3), bone (3.6), tonsils (tissue/serum ratio of 2:1), and female genital tissues. [, , ]
Q9: What is the elimination half-life of Flurithromycin?
A: The serum half-life of Flurithromycin is approximately 4 hours. []
Q10: What is the spectrum of activity of Flurithromycin?
A: Flurithromycin exhibits potent in vitro activity against a range of Gram-positive bacteria, including Streptococcus pneumoniae, Streptococcus pyogenes, and Staphylococcus aureus. [, ] It also shows activity against some Gram-negative bacteria like Haemophilus influenzae and anaerobic bacteria, particularly those associated with periodontal diseases. [, , ]
Q11: Has Flurithromycin demonstrated efficacy in clinical settings?
A: Clinical studies have indicated that Flurithromycin is effective in treating various infections, including respiratory tract infections (acute and chronic pharyngitis/tonsillitis, rhinosinusitis, otitis), periodontal diseases, and lower respiratory tract bacterial infections. [, , , , ]
Q12: Does Flurithromycin possess any intracellular activity?
A: Flurithromycin demonstrates intracellular activity against susceptible Staphylococcus aureus strains within human monocytes. [] It exhibits both bacteriostatic and bactericidal activity in this intracellular environment, highlighting its potential in treating intracellular infections. []
Q13: What are the known mechanisms of resistance to Flurithromycin?
A: Resistance to Flurithromycin can arise from mutations in ribosomal RNA or methylation of the 23S rRNA target site. [, , ] These mechanisms are similar to those observed with other macrolides. [, , ]
Q14: Does cross-resistance exist between Flurithromycin and other macrolides?
A: Cross-resistance can occur between Flurithromycin and other macrolides, particularly those belonging to the 14- and 15-membered ring classes. [, , ] This cross-resistance is often associated with the MLS_B phenotype, which confers resistance to macrolides, lincosamides, and streptogramin B antibiotics. [, , ]
A14: The provided research papers do not offer detailed information about the toxicity and safety profile of Flurithromycin, drug delivery and targeting strategies, or specific biomarkers and diagnostics related to its use.
Q15: What analytical methods are used to determine Flurithromycin concentrations?
A: Microbiological assays are commonly employed to determine Flurithromycin concentrations in serum and tissues. [, , ] These methods offer sensitivity and specificity in quantifying the drug levels in biological samples. [, , ]
A15: The provided research papers do not provide information on the environmental impact of Flurithromycin, its degradation pathway, dissolution and solubility properties, analytical method validation, or quality control measures.
A15: The provided research papers do not contain details about Flurithromycin's potential for immunogenicity, its interactions with drug transporters or metabolizing enzymes, or its biocompatibility and biodegradability.
A15: The provided research papers do not offer information on alternative antibiotics to Flurithromycin, recycling and waste management practices related to the drug, or specific research infrastructure and resources dedicated to Flurithromycin research.
Q16: When was Flurithromycin first discovered and introduced?
A: Flurithromycin was first isolated from a blocked mutant of Streptomyces erythraeus ATCC 31772, a strain known to produce Erythromycin. [] While the exact timeline of its discovery isn't specified in the provided papers, it emerged as a promising new macrolide in the late 20th century. []
Q17: Are there any synergistic interactions between Flurithromycin and other drugs?
A: Flurithromycin exhibits synergistic interactions with other antibiotics, particularly beta-lactams like Ampicillin and proton-pump inhibitors like Lansoprazole and Omeprazole, against certain bacterial species. [, ] These synergistic effects can enhance the overall antibacterial activity and potentially improve treatment outcomes. [, ] For instance, the combination of Flurithromycin and proton-pump inhibitors shows promise in treating Helicobacter pylori infections. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.